2-(3,5-Dichlorophenyl)morpholine HCl
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Overview
Description
2-(3,5-Dichlorophenyl)-morpholinehydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-morpholinehydrochloride typically involves the reaction of 3,5-dichloroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-morpholinehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-morpholinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
- 2-(4-Amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol
- N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
Uniqueness
2-(3,5-Dichlorophenyl)-morpholinehydrochloride is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1598383-21-1 |
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Molecular Formula |
C10H12Cl3NO |
Molecular Weight |
268.6 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10;/h3-5,10,13H,1-2,6H2;1H |
InChI Key |
ILKQTBSABKEYEM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC(=C2)Cl)Cl.Cl |
Origin of Product |
United States |
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